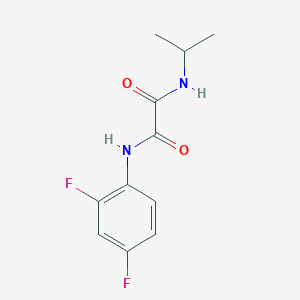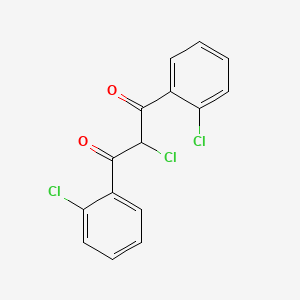
2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione, also known as dicofol, is a highly effective insecticide that has been used extensively in agriculture. It is a chlorinated derivative of DDT, which was banned due to its environmental and health hazards. Dicofol has been used as a substitute for DDT, but it too has been associated with environmental and health concerns.
Wirkmechanismus
Dicofol acts as a contact insecticide, meaning that it must come into contact with the insect for it to be effective. It works by disrupting the nervous system of the insect, causing paralysis and death. Dicofol is particularly effective against mites, which are known to be resistant to many other insecticides.
Biochemical and Physiological Effects
Dicofol has been shown to have a range of biochemical and physiological effects on insects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function. Dicofol has also been shown to disrupt the synthesis of chitin, a key component of the exoskeleton of insects.
Vorteile Und Einschränkungen Für Laborexperimente
Dicofol has several advantages for use in laboratory experiments. It is highly effective against a wide range of pests and is relatively inexpensive. However, 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione has been associated with environmental and health concerns, and its use is regulated in many countries.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione. One area of research is the development of alternative insecticides that are less harmful to the environment and human health. Another area of research is the development of new formulations of this compound that are more effective against resistant pests. Additionally, there is a need for more research on the long-term effects of this compound on the environment and human health.
Conclusion
Dicofol is a highly effective insecticide that has been used extensively in agriculture. It works by disrupting the nervous system of insects, causing paralysis and death. Dicofol has several advantages for use in laboratory experiments, but its use is regulated in many countries due to environmental and health concerns. Future research is needed to develop alternative insecticides and to better understand the long-term effects of this compound on the environment and human health.
Synthesemethoden
Dicofol is synthesized by the reaction of 2,2-bis(p-chlorophenyl)-1,1,1-trichloroethane (DDT) with potassium hydroxide in the presence of a catalytic amount of copper(II) sulfate. The reaction results in the formation of 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione and potassium chloride as a byproduct.
Wissenschaftliche Forschungsanwendungen
Dicofol has been extensively studied for its insecticidal properties. It has been used to control a wide range of pests in agriculture, including mites, aphids, and whiteflies. Dicofol has also been studied for its potential use in the control of disease-carrying insects, such as mosquitoes.
Eigenschaften
IUPAC Name |
2-chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O2/c16-11-7-3-1-5-9(11)14(19)13(18)15(20)10-6-2-4-8-12(10)17/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLPTHQVTZODDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(C(=O)C2=CC=CC=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477246.png)

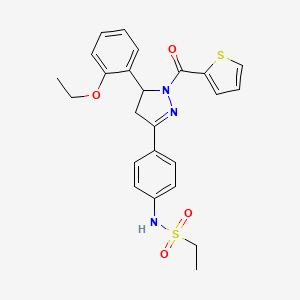
![8-phenyl-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2477250.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2477252.png)

![1-(2-Methoxypyridin-4-yl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-2-one](/img/structure/B2477255.png)
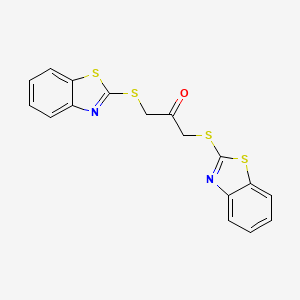
![N-(3-chloro-4-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2477258.png)
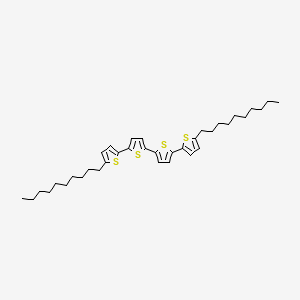
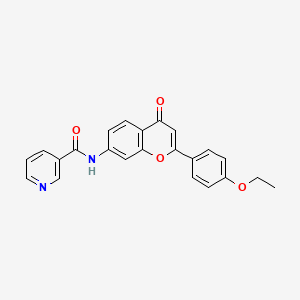
![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2477264.png)
